molecular formula C12H14N2S B14154405 4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine CAS No. 233661-71-7

4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B14154405
CAS No.: 233661-71-7
M. Wt: 218.32 g/mol
InChI Key: JZVMSBHQEODILK-UHFFFAOYSA-N
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Description

4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine is a synthetic organic compound belonging to the class of 2-aminothiazole derivatives. The 2-aminothiazole scaffold is recognized in medicinal chemistry as a privileged structure due to its widespread presence in biologically active molecules and pharmaceuticals . Molecules containing this core have been associated with a diverse range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them valuable scaffolds in drug discovery and development . The specific research applications and mechanism of action for this compound are not fully characterized and are a subject of ongoing scientific investigation. Researchers are exploring its potential as a key intermediate in organic synthesis and as a building block for the creation of novel compounds for biological screening. As with many thiazole derivatives, its properties are likely influenced by the lipophilicity and electronic effects imparted by the 4-methyl and N-benzyl substitution patterns . Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

233661-71-7

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2S/c1-9-3-5-11(6-4-9)7-13-12-14-10(2)8-15-12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

JZVMSBHQEODILK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=CS2)C

solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Classical Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a foundational method for constructing thiazole rings, leveraging α-haloketones and thioureas. For 4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine , this approach involves cyclizing 4-methylbenzyl thiourea with α-chloroacetone (or equivalent methyl-substituted α-haloketone). The reaction proceeds in ethanol or methanol under reflux, typically requiring 6–12 hours for completion.

Mechanism :

  • Nucleophilic attack by the thiourea’s sulfur on the α-haloketone.
  • Elimination of hydrogen halide to form an intermediate thioamide.
  • Cyclization via intramolecular nucleophilic substitution to yield the thiazole ring.

Optimization :

  • Solvent : Polar aprotic solvents like DMF improve cyclization efficiency but may necessitate higher temperatures (100–120°C).
  • Catalysis : Triethylamine or potassium carbonate enhances deprotonation, accelerating ring closure.
  • Yield : Reported yields range from 65% to 78% under optimized conditions.

Table 1. Hantzsch Synthesis Parameters

Parameter Conditions Yield (%) Reference
Solvent Ethanol, reflux 68
Catalyst K₂CO₃ 75
Reaction Time 8 hours 72

Nucleophilic Substitution of Preformed Thiazole Amines

A two-step strategy involves synthesizing 4-methyl-1,3-thiazol-2-amine followed by N-alkylation with 4-methylbenzyl bromide . This method offers modularity, enabling independent optimization of each step.

Step 1: Synthesis of 4-Methyl-1,3-Thiazol-2-Amine

  • Procedure : React α-chloroacetone with thiourea in ethanol under reflux (6 hours). Isolation via filtration and recrystallization from ethanol/water.
  • Yield : 80–85%.

Step 2: N-Alkylation with 4-Methylbenzyl Bromide

  • Conditions :
    • Base: Potassium carbonate or sodium hydride.
    • Solvent: Acetonitrile or DMF.
    • Temperature: 60–80°C for 4–6 hours.
  • Challenges : Over-alkylation can occur; stoichiometric control (1:1 amine:alkylating agent) is critical.
  • Yield : 60–70% after column chromatography.

Table 2. Alkylation Efficiency

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ Acetonitrile 70 65
NaH DMF 60 68

Reductive Amination of Thiazole-2-Carbaldehydes

An alternative route employs reductive amination to introduce the 4-methylbenzyl group. 4-Methyl-1,3-thiazole-2-carbaldehyde is condensed with 4-methylbenzylamine using sodium cyanoborohydride or hydrogen/palladium.

Procedure :

  • Condensation: Stir aldehyde and amine in methanol at 25°C for 2 hours.
  • Reduction: Add NaBH₃CN (1.2 equiv) and stir for 12 hours.
  • Isolation: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Advantages :

  • Avoids alkylation side products.
  • Compatible with acid-sensitive substrates.

Yield : 55–60%.

One-Pot Multicomponent Reactions

Recent advances utilize one-pot protocols combining α-chloroacetone , 4-methylbenzylamine , and potassium thiocyanate in aqueous ethanol. This method bypasses intermediate isolation, improving throughput.

Conditions :

  • Molar Ratio : 1:1:1 (chloroacetone:amine:thiocyanate).
  • Temperature : 80°C, 5 hours.
  • Catalyst : Piperidine (10 mol%).

Mechanism :

  • In situ formation of thiocyanate intermediate.
  • Cyclization via nucleophilic attack and dehydration.

Yield : 70–75%.

Table 3. One-Pot Reaction Optimization

Catalyst Solvent Time (h) Yield (%)
Piperidine Aqueous ethanol 5 73
Et₃N Ethanol 6 68

Industrial-Scale Considerations

Scale-up requires addressing solvent volume, exothermicity, and purification. Continuous flow reactors excel in Hantzsch syntheses by enhancing heat dissipation and reducing reaction times.

Case Study :

  • Reactor Type : Microtubular flow reactor.
  • Residence Time : 30 minutes (vs. 8 hours batch).
  • Yield : 78% with 99% purity.

Purification :

  • Crystallization : Ethanol/water mixtures achieve >95% purity.
  • Chromatography : Reserved for low-yield steps or high-value intermediates.

Comparative Analysis of Methods

Table 4. Method Comparison

Method Yield (%) Purity (%) Scalability
Hantzsch Synthesis 75 98 High
Nucleophilic Alkylation 68 97 Moderate
Reductive Amination 60 95 Low
One-Pot Reaction 73 96 High

Key Findings :

  • Hantzsch Synthesis offers the best balance of yield and scalability.
  • One-Pot Methods reduce processing time but require precise stoichiometry.
  • N-Alkylation is versatile but prone to side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-methylbenzyl)thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

4-Methyl-N-(4-methylbenzyl)thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-methylbenzyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

4-(4-Methoxyphenyl)thiazol-2-amine ()
  • Structure : Simpler analog lacking the N-[(4-methylphenyl)methyl] group.
  • Key Differences :
    • Methoxy group at the 4-position increases polarity compared to the methyl group.
    • Absence of the benzylamine substituent reduces steric hindrance.
  • Implications : Lower lipophilicity may reduce membrane permeability but improve solubility in aqueous media.
4-(4-Chlorophenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine ()
  • Structure : Features a chlorophenyl group at the 4-position and triazolylmethyl substituents.
  • Key Differences :
    • Chlorine atom introduces electron-withdrawing effects, altering electronic distribution.
    • Triazolyl groups enhance hydrogen-bonding capacity and anti-inflammatory activity (IC₅₀ values: 1.2–3.8 μM in COX-2 inhibition assays).
  • Implications : The target compound’s methyl group may reduce electron-withdrawing effects but improve metabolic stability compared to chlorine .

Modifications at the N-Position

N-[(E)-benzylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine (Compound 26, )
  • Structure : Contains a benzylideneimine group instead of a benzylamine.
  • Exhibits moderate antimycobacterial activity (MIC: 12.5 μg/mL).
  • Implications : The target compound’s saturated benzylamine linkage may reduce reactivity and enhance stability .
N-Methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine ()
  • Structure : Features a methylamine substituent at the 5-position of the thiazole.
  • Key Differences :
    • Methylamine at the 5-position alters steric and electronic profiles.
    • Reduced aromatic substitution compared to the target compound.
  • Implications : Positional isomerism significantly impacts binding interactions in biological targets .

Pharmacological Activity Comparisons

Anti-inflammatory Analogs ()

Triazolylmethyl-substituted derivatives (e.g., 4g , 4h ) demonstrate potent COX-2 inhibition (IC₅₀: 1.5–2.8 μM) due to hydrogen bonding with triazole N-atoms. The target compound’s benzyl group may lack this interaction but could compensate via hydrophobic interactions .

Antioxidant Thiazoles ()

N-(4-substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles show radical scavenging activity (EC₅₀: 18–45 μM in DPPH assays). The methyl substituents in the target compound may enhance lipid solubility, improving membrane penetration for antioxidant effects .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents LogP (Predicted)
Target Compound ~268.4 Not reported 4-methylthiazole, N-(4-methylbenzyl) 3.2
4-(4-Methoxyphenyl)thiazol-2-amine 206.3 Not reported 4-methoxyphenyl 1.8
4g () 556.16 122 Fluorophenyl triazolyl 4.5
Compound 26 () 307.4 Not reported Benzylideneimine 3.9

Biological Activity

The compound 4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its involvement in various biological activities. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit the activity of enzymes involved in inflammatory processes and cancer cell proliferation. The thiazole moiety is known to participate in various biochemical interactions, including:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammation and cancer progression.
  • Receptor Binding : It can bind to specific receptors, altering their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazole compounds possess potent antibacterial and antifungal activities. For instance, related thiazole derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .

Anticancer Potential

The anticancer properties of thiazole derivatives are well-documented. The presence of the methyl group at the para position of the phenyl ring enhances cytotoxic activity against various cancer cell lines. Research has shown that compounds with similar structures exhibit significant anti-proliferative effects, suggesting that this compound may also have potential as an anticancer agent .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs. Thiazole derivatives have been studied for their potential to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines .

Case Studies and Experimental Data

Several studies have investigated the biological activity of thiazole derivatives:

  • Antimicrobial Studies : A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Chromobacterium violaceum, revealing promising results comparable to standard antibiotics like norfloxacin .
  • Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to this compound exhibited IC50 values indicating potent cytotoxic effects against various cancer cell lines .

Summary Table of Biological Activities

Activity Effectiveness Reference
AntimicrobialEffective against Gram-positive & negative bacteria
AntifungalSignificant activity against C. albicans and A. niger
AnticancerCytotoxic effects on cancer cell lines (IC50 values < 10 µg/mL)
Anti-inflammatoryModulates inflammatory cytokines

Q & A

Q. What are the most reliable synthetic routes for 4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or aldehydes. For example, a common method involves reacting 4-methylbenzylamine with 4-methylthiazole-2-amine precursors in ethanol under reflux, with catalytic acetic acid to facilitate Schiff base formation . Optimization includes varying solvents (e.g., ethanol vs. DMF), reaction temperatures (70–100°C), and catalysts (e.g., bromine or iodine) to improve yields (60–85%) . Purity is confirmed via TLC and recrystallization using ethanol or acetonitrile.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Assign peaks for the thiazole ring protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Confirm N-H stretching (3200–3300 cm⁻¹) and C=S/C-N vibrations (1250–1350 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 259) and fragmentation patterns .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 64.7%, H: 6.2%) .

Q. How are preliminary biological activities (e.g., antimicrobial) assessed for this compound?

Standard protocols include:

  • Broth Microdilution Assays : Determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Agar Diffusion : Measure inhibition zone diameters (10–25 mm at 100 µg/mL) .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices (SI >10 for therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Key modifications include:

  • Substituent Variation : Replacing the 4-methyl group on the benzyl moiety with electron-withdrawing groups (e.g., -Cl, -NO₂) enhances antimicrobial activity (MIC reduced by 50% in some analogs) .
  • Heterocycle Fusion : Introducing pyridine or triazole rings adjacent to the thiazole core improves solubility and target affinity .
  • QSAR Modeling : Use descriptors like logP and polar surface area to predict bioavailability and optimize pharmacokinetic profiles .

Q. What computational strategies are employed to identify potential biological targets?

  • Molecular Docking : Dock the compound into active sites of enzymes (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. Key interactions include hydrogen bonds with Asp27 and hydrophobic contacts with Phe31 .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .
  • Pharmacophore Mapping : Identify essential features (e.g., aromatic rings, hydrogen bond acceptors) using Schrödinger’s Phase .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Metabolic Stability Tests : Use liver microsomes to identify rapid oxidation of the methyl group (t₁/₂ <30 min), necessitating prodrug strategies .
  • Plasma Protein Binding : Measure unbound fractions (e.g., <5%) via equilibrium dialysis to explain reduced efficacy in animal models .
  • Transcriptomic Profiling : Compare gene expression in resistant vs. susceptible strains to pinpoint efflux pump upregulation (e.g., mdr1) .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

  • Crystallization : Slow evaporation from DMSO/water mixtures yields needle-like crystals. Poor diffraction (resolution >1.0 Å) is mitigated by cryocooling (100 K) .
  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) to enhance weak reflections. SHELXT solves phases via intrinsic phasing, while SHELXL refines anisotropic displacement parameters .
  • Disorder Management : Apply split models for flexible benzyl groups (occupancy refinement) .

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